

Unveiling hCAII-IN-2: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: hCAII-IN-2

Cat. No.: B12408559

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[City, State] – [Date] – In a significant advancement for researchers in drug discovery and development, a comprehensive technical guide on the carbonic anhydrase II (CAII) inhibitor, **hCAII-IN-2**, has been compiled. This document provides an in-depth overview of the compound's discovery, its detailed synthesis protocol, and key inhibitory data, serving as a critical resource for scientists working on novel therapeutics targeting the carbonic anhydrase family.

hCAII-IN-2, also identified as compound 11f, has emerged as a potent and selective inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous enzyme implicated in a variety of physiological and pathological processes. The discovery of **hCAII-IN-2** stems from research focused on developing novel pyrrolo and pyrrolopyrimidine sulfonamides as potential therapeutic agents.

Quantitative Inhibitory Activity

The inhibitory potency of **hCAII-IN-2** against several human carbonic anhydrase isoforms has been determined, highlighting its high affinity for hCAII. The inhibition constants (K_i) are summarized in the table below.

Isoform	Inhibition Constant (Ki) (nM)
hCA I	261.4
hCA II	3.8
hCA IX	19.6
hCA XII	45.2

Data sourced from Khalil OM, et al. Eur J Med Chem. 2020 Feb 15;188:112021.[1]

Synthesis of hCAII-IN-2

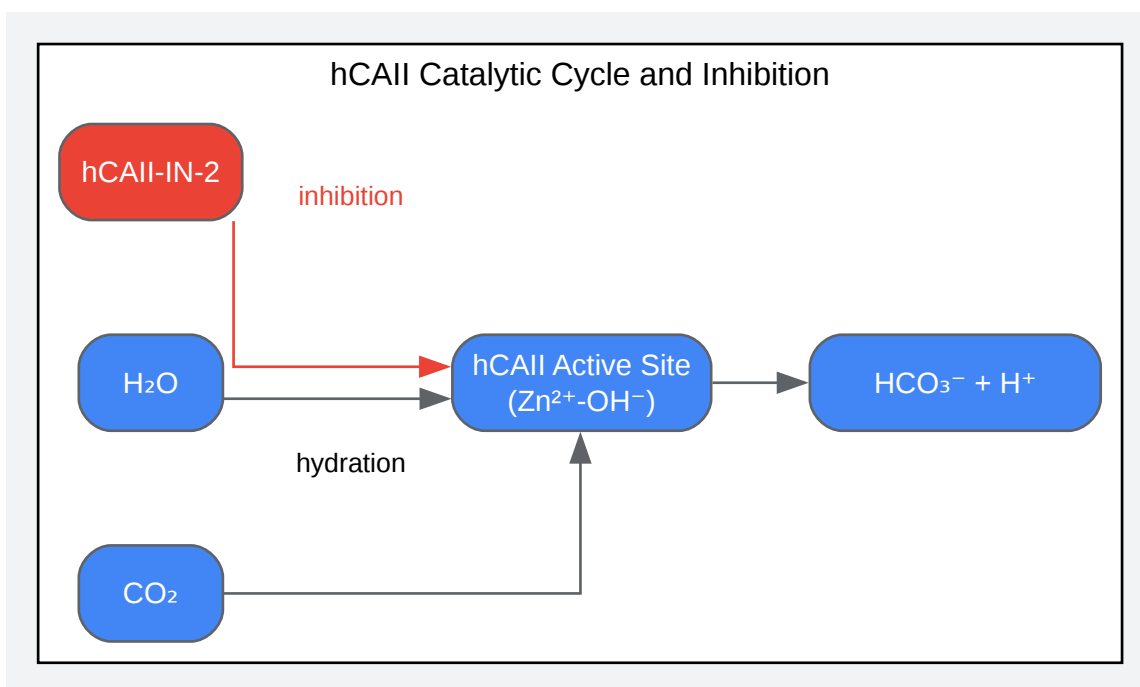
The chemical name for **hCAII-IN-2** is 4-(4-(4-chlorophenyl)-6-((2-carboxyphenyl)amino)-1H-pyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide. Its synthesis is a multi-step process, culminating in a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 4-(4-(4-chlorophenyl)-6-((2-carboxyphenyl)amino)-1H-pyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide (hCAII-IN-2)

A mixture of 4-(4-(4-chlorophenyl)-6-chloro-1H-pyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide (10 mmol) and anthranilic acid (12 mmol) in dimethylformamide (DMF, 20 mL) is heated under reflux for 6 hours. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent to yield the final product, **hCAII-IN-2**.

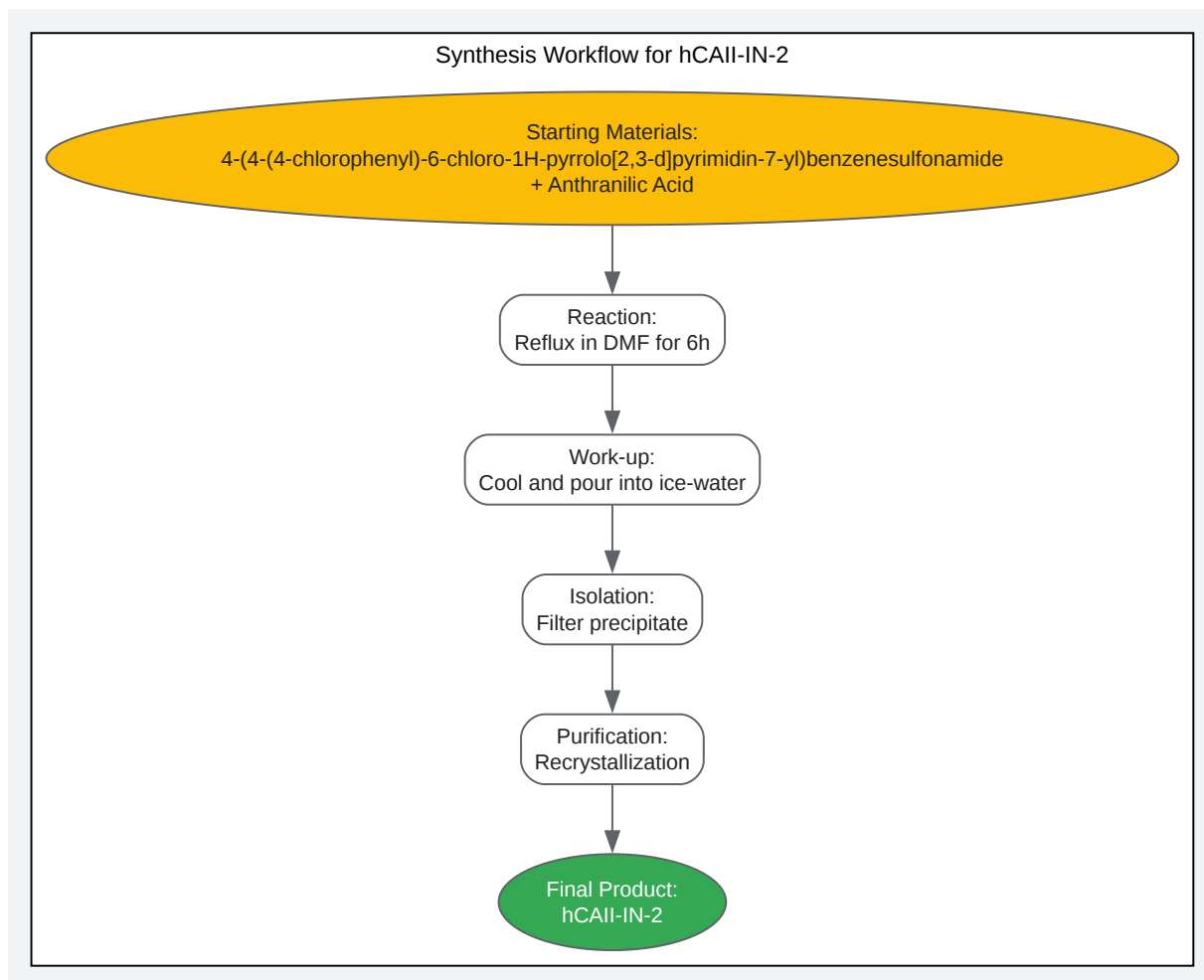
Core Signaling Pathway and Experimental Workflow

To visually represent the key processes involved in the study of **hCAII-IN-2**, the following diagrams have been generated.



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hCAII catalytic cycle and inhibition by **hCAII-IN-2**.



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General experimental workflow for the synthesis of **hCAII-IN-2**.

This technical guide serves as a foundational resource for researchers engaged in the design and development of novel carbonic anhydrase inhibitors. The detailed data and protocols provided are intended to facilitate further investigation into the therapeutic potential of **hCAII-IN-2** and related compounds.

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References

- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

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